molecular formula C17H10ClFN2O2 B2924455 3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848911-78-4

3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2924455
CAS No.: 848911-78-4
M. Wt: 328.73
InChI Key: MGRLXMJCTPIUPZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel chemical entity designed for research and development purposes. This compound features a benzofuro[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for yielding bioactive molecules, which is functionalized with a 2-chloro-6-fluorobenzyl group at the N3 position . Potential Research Applications & Value: The structural motif of this compound suggests significant potential for investigation in several therapeutic areas. The benzofuro[3,2-d]pyrimidine scaffold has been identified as a promising structure for restoring the efficacy of existing antifungal agents. Related analogs have demonstrated a synergistic effect with fluconazole, effectively inhibiting the growth of resistant strains of Candida albicans , potentially through inhibition of the Pkc1 pathway . Furthermore, the 2-chloro-6-fluoro substitution pattern on the benzyl group is of high interest in antiviral research. This specific substitution has been explored in pyrimidinone derivatives, leading to compounds with potent, wide-spectrum inhibitory activity against HIV-1, including clinically relevant mutant strains, by targeting the HIV-1 reverse transcriptase enzyme . The presence of this substituent on the benzofuropyrimidine core may therefore be valuable for probing novel mechanisms in virology. Handling & Compliance: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O2/c18-12-5-3-6-13(19)11(12)8-21-9-20-15-10-4-1-2-7-14(10)23-16(15)17(21)22/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRLXMJCTPIUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzofuropyrimidinone Cores

Benzofuro[3,2-d]pyrimidin-4-amine ()

    Core: Benzofuro[3,2-d]pyrimidinone. Substituent: 4-chloro (vs. 2-chloro-6-fluorobenzyl in the target compound). ~4.0 for the target). Melting point: 144–145°C . Implications: The absence of the fluorinated benzyl group likely reduces steric bulk and alters binding kinetics.

8-Bromo-2-(2-chlorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one ()

    Core: Benzofuro[3,2-d]pyrimidinone. Substituents: 8-bromo and 2-chlorophenyl (vs. 2-chloro-6-fluorobenzyl). Properties: Increased molecular weight (Br vs. F) and steric hindrance. Bromine’s polarizability may enhance π-stacking but reduce solubility .

2-(4-Isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one ()

    Core: Benzofuro[3,2-d]pyrimidinone. Substituent: 4-isopropoxyphenyl (electron-donating group vs. electron-withdrawing Cl/F). Properties: Higher solubility due to the ether group but reduced metabolic stability (oxidative susceptibility of isopropoxy) .

Thieno[3,2-d]pyrimidinone Analogues

2.2.1. 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a, )

    Core: Thieno[3,2-d]pyrimidinone (sulfur-containing vs. oxygen in benzofuro). Substituents: 3-methoxyphenyl and methyl. Properties: Melting point: 148–150°C.

2.2.2. 3-(2-Chloro-6-fluorobenzyl)-6-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one ()

    Core: Thieno[2,3-d]pyrimidinone (positional isomer of thieno[3,2-d]). Substituents: 2-chloro-6-fluorobenzyl (same as target) + thiophene-oxadiazole. Properties: The oxadiazole group introduces hydrogen-bonding capacity, enhancing target affinity but increasing synthetic complexity .

Quinazoline Derivatives

2-Methylquinazolin-4-amine ()

    Core: Quinazoline (two-nitrogen system vs. fused benzofuropyrimidinone). Substituent: 2-methyl. Properties: Higher basicity (pKa ~5.5) due to the amine group. Melting point: 267–268°C . Implications: The simpler structure may limit target selectivity compared to benzofuropyrimidinones.

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